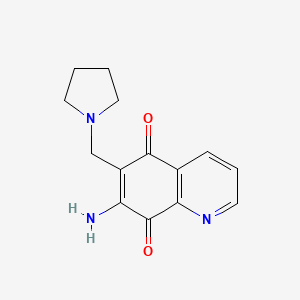![molecular formula C12H9ClN4O B11858244 5-(Chloromethyl)-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one CAS No. 1227417-79-9](/img/structure/B11858244.png)
5-(Chloromethyl)-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7(4H)-oxo-5-(clorometil)-2-fenil-[1,2,4]triazolo[1,5-a]pirimidina es un compuesto heterocíclico que pertenece a la clase de las triazolopirimidinas
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 7(4H)-oxo-5-(clorometil)-2-fenil-[1,2,4]triazolo[1,5-a]pirimidina típicamente implica la ciclación de precursores apropiados. Un método común involucra la ciclación oxidativa de N-(2-piridil)amidinas usando oxidantes como hipoclorito de sodio (NaOCl), tetraacetato de plomo (Pb(OAc)4), o dióxido de manganeso (MnO2) . Otro enfoque es la oxidación catalítica de N-(2-piridil)guanidinas usando oxígeno del aire y un sistema de bromuro de cobre/1,10-fenantrolina .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden involucrar el uso de catalizadores heterogéneos soportados en nanopartículas magnéticas. Por ejemplo, los complejos de zinc(II) de base de Schiff soportados en nanopartículas de magnetita se han utilizado para catalizar la síntesis de triazolopirimidinas en condiciones suaves . Este método ofrece ventajas como la facilidad de recuperación y reutilización del catalizador.
Análisis De Reacciones Químicas
Tipos de Reacciones
7(4H)-oxo-5-(clorometil)-2-fenil-[1,2,4]triazolo[1,5-a]pirimidina experimenta varios tipos de reacciones químicas, incluyendo:
Reacciones de Sustitución: El grupo clorometil puede participar en reacciones de sustitución nucleofílica.
Oxidación y Reducción: El compuesto puede experimentar reacciones de oxidación y reducción dependiendo de los reactivos y las condiciones utilizadas.
Reactivos y Condiciones Comunes
Oxidantes: Hipoclorito de sodio (NaOCl), tetraacetato de plomo (Pb(OAc)4), dióxido de manganeso (MnO2).
Catalizadores: Sistema de bromuro de cobre/1,10-fenantrolina para la oxidación catalítica.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la ciclación oxidativa de N-(2-piridil)amidinas conduce a la formación de triazolopirimidinas .
Aplicaciones Científicas De Investigación
7(4H)-oxo-5-(clorometil)-2-fenil-[1,2,4]triazolo[1,5-a]pirimidina tiene varias aplicaciones de investigación científica, incluyendo:
Química Medicinal: El compuesto se estudia por su potencial como candidato a fármaco debido a sus diversas actividades biológicas.
Ciencia de Materiales: Los derivados de triazolopirimidina se utilizan en el diseño de materiales emisores de luz eficientes para dispositivos OLED fosforescentes.
Investigación Biológica: El compuesto se utiliza en varios ensayos biológicos para estudiar sus efectos en diferentes vías celulares.
Mecanismo De Acción
El mecanismo de acción de 7(4H)-oxo-5-(clorometil)-2-fenil-[1,2,4]triazolo[1,5-a]pirimidina involucra su interacción con dianas moleculares específicas. Por ejemplo, se ha demostrado que los derivados de triazolopirimidina inhiben ciertas enzimas y receptores, lo que lleva a sus efectos biológicos . Las dianas moleculares y las vías exactas involucradas dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos Similares
Pirazolo[3,4-d]pirimidina: Conocido por su actividad inhibitoria de CDK2.
Pirazolo[4,3-e][1,2,4]triazolo[1,5-c]pirimidina: Otro compuesto con actividad biológica significativa.
Unicidad
7(4H)-oxo-5-(clorometil)-2-fenil-[1,2,4]triazolo[1,5-a]pirimidina es único debido a sus características estructurales específicas y la presencia del grupo clorometil, que confiere reactividad y actividad biológica distintas en comparación con otros compuestos similares.
Propiedades
Número CAS |
1227417-79-9 |
|---|---|
Fórmula molecular |
C12H9ClN4O |
Peso molecular |
260.68 g/mol |
Nombre IUPAC |
5-(chloromethyl)-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C12H9ClN4O/c13-7-9-6-10(18)17-12(14-9)15-11(16-17)8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15,16) |
Clave InChI |
WZIPDUUXDBOGQV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=NC(=CC(=O)N3N2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



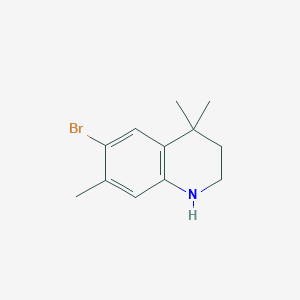
![1-{4-[2-(Trimethoxysilyl)ethyl]phenyl}methanamine](/img/structure/B11858182.png)

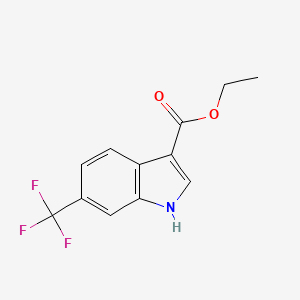
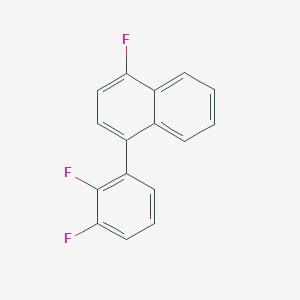
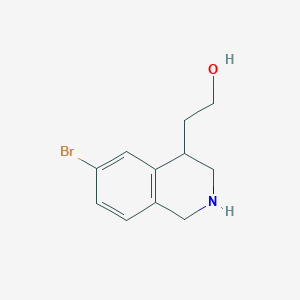



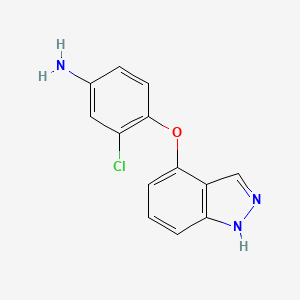

![Methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B11858231.png)
